molecular formula C8H7BrO2 B057240 2-Bromophenylacetic acid CAS No. 18698-97-0

2-Bromophenylacetic acid

Cat. No.: B057240
CAS No.: 18698-97-0
M. Wt: 215.04 g/mol
InChI Key: DWXSYDKEWORWBT-UHFFFAOYSA-N
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Description

2-Bromophenylacetic acid (CAS 18698-97-0) is an aromatic carboxylic acid with a bromine substituent at the ortho position of the phenyl ring. Its molecular formula is C₈H₇BrO₂, with a molecular weight of 215.05 g/mol and a melting point of 104–106°C . It is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. Key applications include the synthesis of melatonin receptor agonists, sodium hydrogen exchange (NHE) inhibitors, and intermediates like 4-bromo-2,3-dihydrobenzofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid. The reaction typically proceeds in two steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids and other oxidized products.

    Reduction: Formation of phenylacetic acid.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Bromophenylacetic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is notably involved in the development of anti-inflammatory drugs and other therapeutic agents. The compound's structure allows for modifications that can enhance pharmacological activity.

Case Study: Anti-Inflammatory Agents

In a study published in Synthetic Communications, researchers utilized this compound to synthesize novel anti-inflammatory compounds. The derivatives exhibited promising activity against inflammation markers, demonstrating the compound's potential in drug development .

Biochemical Research

Mechanisms of Action

This compound is used extensively in biochemical research to investigate the mechanisms of action of various drugs. It aids researchers in understanding how these drugs interact with biological systems, which is crucial for developing more effective therapies.

Application Example: Drug Interaction Studies

A research article highlighted the use of this compound in studying drug interactions within cellular models. The findings suggested that modifications to the compound could significantly alter its interaction profile with target proteins .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is also employed in agricultural chemistry for formulating herbicides and pesticides. Its effectiveness in enhancing the efficacy of agricultural products makes it a valuable component in agrochemical formulations.

Case Study: Herbicide Development

Research demonstrated that incorporating this compound into herbicide formulations improved their effectiveness against specific weed species, leading to better crop yields .

Material Science

Specialty Polymers and Resins

In material science, this compound is utilized to create specialty polymers and resins. These materials often exhibit enhanced properties such as increased durability and resistance to environmental factors.

Application Example: Polymer Synthesis

A study reported the successful incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties compared to traditional polymers .

Analytical Chemistry

Standard Reference Material

The compound serves as a standard reference material in various analytical methods, including chromatography. It aids in the calibration and validation of testing protocols, ensuring accuracy and reliability in analytical results.

Application Example: Chromatographic Techniques

In gas chromatography studies, this compound was used as a phase transfer catalyst, enhancing the separation efficiency of complex mixtures .

Data Table: Summary of Applications

Field Application Example/Case Study
PharmaceuticalIntermediate for drug synthesisAnti-inflammatory agents synthesis
Biochemical ResearchDrug interaction studiesMechanisms of action investigations
Agricultural ChemistryHerbicide and pesticide formulationImproved efficacy against weeds
Material ScienceSpecialty polymers and resinsEnhanced mechanical properties
Analytical ChemistryStandard reference materialGas chromatography applications

Mechanism of Action

The mechanism of action of 2-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes, facilitating the formation of biologically active molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenylacetic Acids

Reactivity in Microbial Hydroxylation

  • 2-Bromophenylacetic Acid: Undergoes microbial hydroxylation using Aspergillus niger to yield 2-bromo-5-hydroxyphenylacetic acid (major) and 2-bromo-6-hydroxyphenylacetic acid (minor), enabling dihydrobenzofuran synthesis. Conversion efficiency reaches ~50% under optimized fermentation conditions . The bromine atom’s electron-withdrawing effect directs hydroxylation to the meta and para positions relative to the acetic acid group .
  • 2-Chlorophenylacetic Acid: Beauveria bassiana hydroxylates this compound to 2-chloro-5-hydroxyphenylacetic acid, but with lower regioselectivity compared to brominated analogs .
  • Phenylacetic Acid (Non-halogenated): Aspergillus strains predominantly hydroxylate at the ortho position, yielding 2-hydroxyphenylacetic acid, which lacks the electronic effects of halogens .

Table 1: Hydroxylation Products and Yields

Compound Microorganism Major Product Yield (%)
This compound Aspergillus niger 2-Bromo-5-hydroxyphenylacetic acid 50
2-Chlorophenylacetic acid Beauveria bassiana 2-Chloro-5-hydroxyphenylacetic acid 35
Phenylacetic acid Aspergillus spp. 2-Hydroxyphenylacetic acid 60

Enzymatic Resolution Efficiency

This compound derivatives exhibit high enantioselectivity in enzymatic resolution:

  • Racemic (R,S)-2-Bromophenylacetic Acid Octyl Ester :
    • Lipases from Carica papaya resolve this ester with an enantioselectivity (E-value) >200, doubling after protease removal .
    • Bromine’s larger atomic size enhances steric differentiation in the enzyme active site compared to chlorine or iodine analogs.

Table 2: Enantioselectivity of Halogenated Esters

Substrate Enzyme Source E-value
(R,S)-2-Bromophenylacetic acid ester Carica papaya lipase >200
(R,S)-2-Chlorophenylacetic acid ester Candida antarctica lipase 50

Table 3: Reactivity in Pd-Mediated Coupling Reactions

Compound Reaction Type Yield (%)
4-Bromo-2,3-dihydrobenzofuran Suzuki coupling 85
4-Chloro-2,3-dihydrobenzofuran Suzuki coupling 60

Physical and Regulatory Properties

Table 4: Physicochemical Comparison

Compound Melting Point (°C) Molecular Weight (g/mol) Regulatory Status
This compound 104–106 215.05 Non-TSCA
2-Chlorophenylacetic acid 110–112 170.59 Non-TSCA
2-Iodophenylacetic acid 98–100 262.04 Non-TSCA
  • Bromine’s higher molecular weight and polarizability contribute to distinct crystallization behaviors and solubility profiles compared to lighter halogens.

Positional Isomer Effects

  • Ortho vs. Para Substituents :
    • 2-(4-Bromophenyl)acetic acid derivatives (e.g., methyl ester, CAS 938147-43-4) show altered electronic properties, affecting reactivity in esterification and cyclization .
    • Ortho-bromo substitution induces steric hindrance, slowing reactions like ester hydrolysis compared to para isomers .

Commercial and Industrial Considerations

  • Cost and Availability :
    • This compound is priced at ~$50/5 g (TCI America), while 2-iodophenylacetic acid costs \sim$100/1 g due to iodine’s scarcity .
    • Bulk synthesis via microbial hydroxylation reduces production costs for brominated derivatives .

Biological Activity

2-Bromophenylacetic acid (2-BPA) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a phenyl group adjacent to a carboxylic acid functional group. The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a subject of interest in various pharmacological studies.

Biological Activities

1. Anti-inflammatory Properties

Research has indicated that 2-BPA exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This property suggests its potential as an anti-inflammatory agent. In a study comparing various phenylacetic acids, 2-BPA demonstrated significant COX-2 inhibitory activity, positioning it as a candidate for further pharmacological evaluation .

2. Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of alkaline phosphatases (AP), which are enzymes involved in dephosphorylation processes in various biological systems. Structural variations of 2-BPA derivatives have shown promising results in inhibiting different AP isozymes, indicating its potential therapeutic applications in conditions where AP activity is dysregulated .

Case Study: COX-2 Inhibition

A comparative study on the inhibitory effects of several phenylacetic acids on COX-2 revealed that 2-BPA was one of the most effective compounds tested. The study utilized molecular docking techniques to elucidate the binding interactions between 2-BPA and the COX-2 active site, confirming its potential as a selective COX-2 inhibitor .

Case Study: Alkaline Phosphatase Inhibition

In another study focusing on the structural modifications of bromophenylacetic acid derivatives, researchers synthesized various hydrazones based on 2-BPA. These compounds were evaluated for their ability to inhibit alkaline phosphatase activity. The results indicated that specific structural modifications significantly enhanced inhibitory potency, suggesting that 2-BPA could be optimized for therapeutic use against diseases associated with elevated alkaline phosphatase levels .

The mechanisms by which this compound exerts its biological effects primarily involve enzyme inhibition:

  • COX-2 Inhibition : By selectively binding to the COX-2 enzyme, 2-BPA disrupts the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
  • Alkaline Phosphatase Inhibition : The inhibition of alkaline phosphatases by 2-BPA derivatives may involve competitive binding at the enzyme's active site, thereby preventing substrate access and subsequent dephosphorylation reactions .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
COX-2 InhibitionSelective binding to COX-2 active site
Alkaline Phosphatase InhibitionCompetitive inhibition at active site
Anti-inflammatory EffectsReduction in prostaglandin synthesis

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-bromophenylacetic acid derivatives, and how are they purified?

this compound is frequently functionalized via esterification or microbial hydroxylation. For example, β-keto esters are synthesized by reacting this compound with Meldrum’s acid, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) under inert conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 0→5% EtOAC) to isolate products like tert-butyl 4-(2-bromophenyl)-3-oxobutanoate (78% yield) . For microbial biotransformation, hydroxylated derivatives are extracted using ethyl acetate and purified via preparative HPLC with C-18 columns (e.g., 20–80% MeOH/water gradients) .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups (e.g., distinguishing 5- vs. 6-hydroxylated isomers) .
  • LC/MS : Monitors biotransformation progress and identifies molecular ions (e.g., m/z 230 for hydroxylated derivatives) .
  • HPLC : Quantifies product ratios (e.g., 1:1 ratio of 2-bromo-5- and 6-hydroxyphenylacetic acid) using reverse-phase columns .

Advanced Research Questions

Q. How can microbial hydroxylation of this compound be optimized for regioselectivity?

Aspergillus niger (strain SC2164) hydroxylates this compound preferentially at the 5- and 6-positions under specific conditions:

  • Media : Medium B (1% yeast extract, 0.5% K2_2HPO4_4, 0.05% FeSO4_4·7H2_2O) at pH 7.0 .
  • Substrate feeding : Continuous feeding (9 mL/h) of this compound in 50% ethanol improves yield (21% isolated yield of 6-hydroxy derivative) .
  • Resin adsorption : XAD16 resin efficiently recovers hydroxylated products (80% extraction efficiency) .
    Data Contradiction : While Aspergillus strains predominantly yield 5- and 6-hydroxy isomers, Beauveria bassiana produces 2-chloro-5-hydroxyphenylacetic acid from chlorinated analogs, suggesting strain-dependent regioselectivity .

Q. What side reactions occur during esterification of this compound, and how are they mitigated?

Common side reactions include:

  • Dimerization : Occurs under acidic conditions; mitigated by using anhydrous solvents and low temperatures.
  • Debromination : Observed during prolonged reflux; minimized by shorter reaction times (<24 h) .
    Example : During β-keto ester synthesis, trace dimeric byproducts are removed via silica gel chromatography .

Q. How does the crystal structure of this compound derivatives inform reactivity?

The isostructural analog 2-(2-chlorophenyl)acetic acid crystallizes in a monoclinic system (space group P21_1/c) with lattice parameters a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å, and β = 101.155°. Hydrogen-bonding networks influence stability and cyclization pathways (e.g., dihydrobenzofuran formation) .

Q. What methodological challenges arise in converting hydroxylated derivatives to dihydrobenzofurans?

  • Cyclization barriers : Direct cyclization of 2-bromo-6-hydroxyphenylethanol (11) fails due to intermediate stability. Instead, a three-step process is used:
    • Borane reduction of the hydroxylated acid to alcohol (quantitative yield).
    • Chlorination to form stable intermediate 13.
    • Base-mediated cyclization (72% yield of 4-bromo-2,3-dihydrobenzofuran) .

Properties

IUPAC Name

2-(2-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSYDKEWORWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075149
Record name 2-Bromophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-97-0
Record name 2-Bromophenylacetic acid
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Record name 2-Bromophenylacetic acid
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Record name 2-Bromophenylacetic acid
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Record name 2-bromophenylacetic acid
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Feasible Synthetic Routes

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